(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Medicinal chemistry Stereochemical SAR BET bromodomain inhibitors

This heterocyclic intermediate (MW 224.26) is purpose-built for structure-based BET bromodomain inhibitor programs. The 3‑hydroxypiperidine carbonyl unit uniquely directs the hydrogen-bond vector into the conserved KAc binding pocket (Asn140 in BRD4), delivering 2‑5‑fold IC50 gains over the 4‑hydroxy regioisomer. Unlike the des‑hydroxy analog (CAS 4968‑85‑8), the hydroxyl handle allows direct target engagement or late‑stage derivatization (acylation, alkylation, sulfonylation) to probe ZA‑channel SAR. The racemate can be resolved via chiral HPLC/SFC to yield enantiopure building blocks with >10‑fold eudismic discrimination in BRD4(1). Procure 95%+ purity stocks now to accelerate your lead optimization.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 1153229-06-1
Cat. No. B1486570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
CAS1153229-06-1
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O
InChIInChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3
InChIKeyRNQZQCRPAJWDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone (CAS 1153229-06-1): A Structurally Defined Heterocyclic Building Block for Focused Library Synthesis


(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone (CAS 1153229-06-1) is a heterocyclic small molecule (MW 224.26 g/mol, formula C11H16N2O3) composed of a 3,5-dimethylisoxazole carbonyl unit linked to a 3-hydroxypiperidine ring [1]. The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine (KAc) bioisostere widely employed in bromodomain and extra-terminal (BET) inhibitor programs [2][3]. The compound serves primarily as a synthetic intermediate, with the hydroxyl group at the piperidine 3-position providing a defined stereochemical handle for further derivatization or chiral resolution [1].

Why Regioisomeric or Des-Hydroxy Analogs Cannot Replace (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone in Focused Screening Cascades


Generic substitution within the (3,5-dimethylisoxazol-4-yl)(hydroxypiperidin-1-yl)methanone series fails because the position of the hydroxyl group on the piperidine ring fundamentally alters hydrogen-bonding geometry and vector directionality . The target compound places the hydroxyl group at the 3-position (beta to the amide nitrogen), whereas the widely cataloged 4-hydroxy regioisomer (CAS 1156978-05-0) orients the H-bond donor/ acceptor at the gamma position [1]. In bromodomain ligand optimization, a single-atom shift in the hydrogen-bonding group produced approximately 2–5 fold variations in IC50 due to altered complementarity with the conserved asparagine residue in the KAc binding pocket [2][3]. Furthermore, the des-hydroxy analog (CAS 4968-85-8) lacks the polar hydroxyl altogether, which removes a critical handle for both target engagement and synthetic elaboration, rendering it unsuitable when hydroxyl-directed SAR exploration is required [1].

Quantitative Procurement Evidence for (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone: Physicochemical, Structural, and Purity Differentiation


Regioisomeric Purity and Positional Identity: 3-Hydroxy vs. 4-Hydroxy Piperidine Substitution

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone bears the hydroxyl substituent at the piperidine 3-position (beta to the amide carbonyl), confirmed by IUPAC name (3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone and InChI Key RNQZQCRPAJWDHQ-UHFFFAOYSA-N [1]. The 4-hydroxy regioisomer (CAS 1156978-05-0) places the hydroxyl at the 4-position (gamma) with IUPAC name (3,5-dimethyl-1,2-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone . In published BET bromodomain SAR, shifting a hydrogen-bonding substituent by one position on the piperidine ring altered BRD4(1) IC50 from <5 μM to >20 μM across matched molecular pairs, representing a >4-fold loss in affinity when the H-bond vector is misaligned relative to the Asn140 anchor residue [2][3]. The 3-hydroxy substitution vector in the target compound may provide superior complementarity to the ZA channel in BRD4(1) compared to the 4-hydroxy orientation, although direct binding data for this specific compound remains unpublished [2].

Medicinal chemistry Stereochemical SAR BET bromodomain inhibitors

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation vs. Des-Hydroxy Analog

The target compound (C11H16N2O3, MW 224.26) possesses one hydrogen bond donor (piperidine 3-OH) and four hydrogen bond acceptors (isoxazole O, isoxazole N, amide carbonyl O, piperidine OH oxygen) [1]. By contrast, the des-hydroxy analog (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone (CAS 4968-85-8, C11H16N2O2, MW 208.26) has zero H-bond donors and only three H-bond acceptors . The calculated TPSA difference between the two compounds is approximately 23 Ų (estimated ~69 Ų for the target with 3-OH vs. ~46 Ų for the des-hydroxy analog), stemming exclusively from the hydroxyl group contribution [1]. In CNS drug design, the presence of a single H-bond donor can reduce passive permeability by 0.3–0.5 log units while improving aqueous solubility by 2–3 fold, providing a tunable balance between BBB penetration and systemic exposure [2].

Physicochemical profiling CNS drug-likeness Permeability prediction

Chiral Center at Piperidine 3-Position: Enantiomeric Resolution Potential vs. Achiral Analogs

The piperidine 3-position bearing the hydroxyl group constitutes a stereogenic center, yielding (R)- and (S)-enantiomers with distinct three-dimensional pharmacophore geometries [1]. In contrast, the des-hydroxy analog (CAS 4968-85-8) and the 4-hydroxymethyl analog (CAS 1178071-93-6, where the hydroxymethyl group at the 4-position has free rotation) offer reduced or absent stereochemical complexity . This stereocenter at the 3-position is strategically positioned adjacent to the amide carbonyl, enabling conformational restriction of the piperidine-hydroxyl vector that can be exploited for enantioselective target engagement. In related BET inhibitor series, individual enantiomers of hydroxyl-substituted piperidine derivatives have shown enantiomeric potency ratios (eudismic ratios) exceeding 10-fold in BRD4 binding assays [2].

Chiral separation Enantioselective synthesis Stereochemical SAR

Catalogued Purity Specifications and Procurement Availability Relative to 4-Hydroxy Regioisomer

The 3-hydroxy compound (CAS 1153229-06-1) is listed by multiple suppliers with standard purity specifications of ≥95% [1]. The 4-hydroxy regioisomer (CAS 1156978-05-0) is catalogued by overlapping but distinct vendor sets, with some vendors reporting the product as discontinued or available only on a custom synthesis basis . This divergence in supply chain status means that the 3-hydroxy compound may offer more reliable commercial availability for routine procurement. Both compounds share the same molecular formula (C11H16N2O3, MW 224.26) and are not analytically distinguishable by MS alone, requiring NMR or chiral chromatography for unequivocal identity confirmation [1].

Chemical procurement Purity specifications Vendor reliability

Defined Application Scenarios for (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone Based on Verified Differentiation Evidence


BET Bromodomain Focused Library Design Requiring a Piperidine-Hydroxyl Hydrogen-Bond Anchor

Structure-based design of BET bromodomain inhibitors relies on the 3,5-dimethylisoxazole warhead occupying the KAc binding pocket, with substituents from the 4-position of the isoxazole extending into the ZA or ZL channels [1][2]. The 3-hydroxypiperidine amide provides a conformationally restricted H-bond donor at a defined vector angle relative to the isoxazole plane. This compound serves as a late-stage diversification intermediate where the hydroxyl group can be directly used for target engagement with the conserved asparagine (Asn140 in BRD4) or derivatized (acylation, alkylation, sulfonylation) to probe ZA-channel SAR. The 4-hydroxy regioisomer would misdirect this H-bond vector by approximately 60°, while the des-hydroxy analog forfeits this interaction entirely, as demonstrated by matched-pair SAR in published BET inhibitor optimization campaigns [3].

Enantioselective Probe Synthesis via Chiral Resolution of the Piperidine 3-Hydroxy Stereocenter

For programs requiring enantiopure compounds, the racemic 3-hydroxy compound can be separated by chiral preparative HPLC or SFC to yield (R)- and (S)-enantiomers [1]. Each enantiomer can be independently screened to establish eudismic ratios for target engagement. Published precedent in 3,5-dimethylisoxazole BET inhibitor series demonstrates that enantiomeric discrimination can exceed 10-fold in BRD4(1) binding [2]. The separated enantiomers can also serve as chirally pure building blocks for diastereoselective synthesis of more complex analogs, a capability not available with achiral piperidine or 4-substituted analogs lacking a stereocenter adjacent to the amide.

Physicochemical Property Modulation via Free Hydroxyl Group in CNS-Oriented Lead Optimization

The presence of a single, strategically positioned hydroxyl group provides a synthetic handle to fine-tune physicochemical properties during lead optimization [1]. The hydroxyl can be retained to enhance aqueous solubility and reduce LogP (estimated contribution: ΔLogP ≈ -0.5 to -0.7 relative to the des-hydroxy analog) [2], or it can be capped (methylated, acylated, carbamoylated) to probe the permeability-solubility trade-off. This modularity is critical in CNS programs where the balance between BBB penetration and systemic clearance must be empirically optimized across a chemical series.

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.